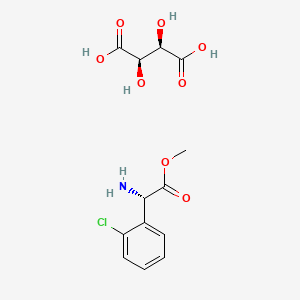![molecular formula C12H13F2NO B579950 4-[(2,6-Difluorophényl)carbonyl]pipéridine CAS No. 1388072-44-3](/img/structure/B579950.png)
4-[(2,6-Difluorophényl)carbonyl]pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The “2,6-Difluorophenyl” part refers to a phenyl (benzene) ring with fluorine atoms at the 2nd and 6th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the difluorophenyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the difluorophenyl group, a benzene ring with two fluorine substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As an organic compound, “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the carbonyl group (C=O) in the methanone part of the molecule could be involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine bioactifs
Les dérivés de pipéridine sont essentiels en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques. Le composé en question peut servir d'intermédiaire clé dans la synthèse de dérivés de pipéridine bioactifs. Ces dérivés ont été explorés pour leur potentiel dans le traitement d'un large éventail d'affections, du cancer aux maladies neurodégénératives .
Développement d'agents analgésiques et anti-inflammatoires
Des études récentes ont mis en évidence l'utilisation de dérivés de pipéridine comme agents analgésiques et anti-inflammatoires. Le motif structural de la (2,6-Difluorophényl)-pipéridin-4-ylméthanone pourrait être utilisé pour synthétiser des composés ayant des effets analgésiques plus élevés que les médicaments standard comme l'indométacine .
Recherche anticancéreuse
Les structures de pipéridine sont étudiées pour leurs propriétés anticancéreuses. Le composé en question pourrait être utilisé pour créer de nouvelles molécules qui ciblent des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses .
Synthèse de matériaux photoactifs
La structure du composé est adaptée à la création de matériaux photoactifs. Ces matériaux ont des applications dans les capteurs avancés, l'administration de médicaments, le stockage de données et les commutateurs moléculaires. Sa capacité à subir une réorganisation structurale lors de l'exposition à la lumière la rend précieuse pour le développement de matériaux intelligents sensibles à la lumière de nouvelle génération .
Hétéroarylation en chimie médicinale
Le composé peut agir comme un groupe directeur dans l'hétéroarylation ortho-C(sp2)–H catalysée par RhIII, une méthode utilisée pour synthétiser des molécules de médicaments hétérocycliques. Ce processus est important pour la création de composés à haute réactivité et à bonne tolérance aux groupes fonctionnels, ce qui est essentiel en chimie médicinale .
Création de porphyrines non planes
Les porphyrines présentant des distorsions non planes présentent des propriétés physicochimiques uniques et ont diverses applications, notamment la thérapie photodynamique. Le composé peut être utilisé pour introduire des substituants β qui induisent de telles distorsions non planes, modifiant ainsi les propriétés de la porphyrine pour des applications spécifiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-[(2,6-Difluorophenyl)carbonyl]piperidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This interaction results in changes to the cell cycle, affecting the progression of cells through the cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the potential arrest of cell division and induction of apoptosis in cancer cells . This could potentially lead to a decrease in the proliferation of cancer cells.
Analyse Biochimique
Biochemical Properties
4-[(2,6-Difluorophenyl)carbonyl]piperidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 4-[(2,6-Difluorophenyl)carbonyl]piperidine and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been found to bind to high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A), influencing cellular signaling pathways .
Cellular Effects
The effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) signaling . By inhibiting PDE7A, 4-[(2,6-Difluorophenyl)carbonyl]piperidine increases intracellular cAMP levels, leading to enhanced PKA activity. This, in turn, affects gene expression and cellular metabolism, promoting changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 4-[(2,6-Difluorophenyl)carbonyl]piperidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, the binding of 4-[(2,6-Difluorophenyl)carbonyl]piperidine to PDE7A inhibits the enzyme’s activity, leading to increased cAMP levels and subsequent activation of PKA signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that prolonged exposure to 4-[(2,6-Difluorophenyl)carbonyl]piperidine can lead to sustained inhibition of CDK2 activity and persistent alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity, leading to reduced cell proliferation . At higher doses, toxic effects such as somnolence, dizziness, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of 4-[(2,6-Difluorophenyl)carbonyl]piperidine.
Metabolic Pathways
4-[(2,6-Difluorophenyl)carbonyl]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, 4-[(2,6-Difluorophenyl)carbonyl]piperidine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic anion transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, binding to plasma proteins such as albumin influences the compound’s distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-[(2,6-Difluorophenyl)carbonyl]piperidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-piperidin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMEIJLLJRHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
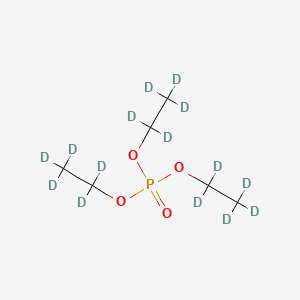

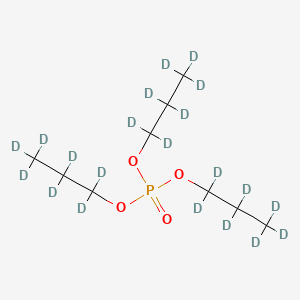
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

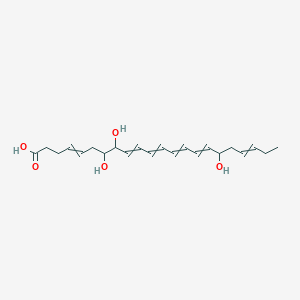
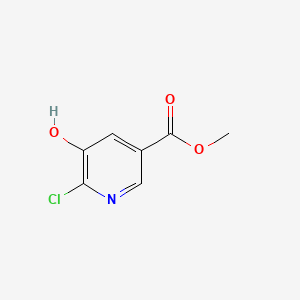

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
